Antitumor Activity: 2-Ethyl-6-nitro vs. 2-Methyl and 2-Propyl N-Tosyl Benzimidazoles
In a head-to-head study of N-tosyl benzimidazole derivatives, compound 4e (N-tosyl-2-ethyl-6-nitro-1H-benzimidazole) exhibited an antitumor IC50 of 474.45 µg/mL against Agrobacterium tumefaciens in a potato disc tumor assay, demonstrating superior activity relative to the 2-methyl analog 4d and the 2-propyl analog 4c [1].
| Evidence Dimension | Antitumor activity (IC50, µg/mL) |
|---|---|
| Target Compound Data | 474.45 µg/mL |
| Comparator Or Baseline | 2-Methyl analog (4d) and 2-propyl analog (4c); no IC50 values reported, but authors state 4e exhibited 'excellent antitumor activity' compared to other synthesized compounds |
| Quantified Difference | Not quantified for comparators; qualitative superiority noted |
| Conditions | Agrobacterium tumefaciens, potato disc tumor assay |
Why This Matters
This direct comparative data establishes the 2-ethyl substitution as providing superior antitumor potency within this specific chemotype, guiding selection when optimizing lead compounds in anticancer discovery programs.
- [1] Rashid N, Kiran A, Ashraf Z, Bhatti MH, Mirza B, Ismail H, Rafiq M, Jasinski JP. Synthesis, characterization, antitumor, antibacterial and urease inhibitory activity of a small series of N-tosyl benzimidazoles. Synthetic Communications. 2018;48(4):366-374. doi:10.1080/00397911.2017.1400038. View Source
